

Application Notes & Protocols: Two-Photon Uncaging of DNP-Caged Molecules

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Compound of Interest

Compound Name: Photo-dnp

Cat. No.: B046947

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Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Photolabile "caged" compounds are indispensable tools in the biological sciences, allowing for the precise release of bioactive molecules with high spatiotemporal control using light.[1] This technique, known as uncaging, circumvents the diffusion-limited resolution of conventional drug application methods.[2] Two-photon (2P) uncaging elevates this control by utilizing a focused near-infrared (NIR) laser. The non-linear nature of 2P absorption confines the photolysis of the caging group to a femtoliter-scale focal volume, offering subcellular resolution, deeper tissue penetration, and reduced phototoxicity compared to one-photon (UV) uncaging.[2][3][4]

This technology is particularly powerful for interrogating neuronal function.[5] Caged neurotransmitters, when released at specific locations like individual dendritic spines, can mimic synaptic transmission, enabling detailed studies of synaptic plasticity, dendritic integration, and receptor mapping.[4][6][7][8]

The term "DNP-caged" typically refers to molecules protected by a dinitrophenyl group or its derivatives. In the context of two-photon uncaging, highly efficient cages are often electron-rich nitroaromatic compounds, such as dinitroindolinyll derivatives. Key examples widely used in neuroscience include:

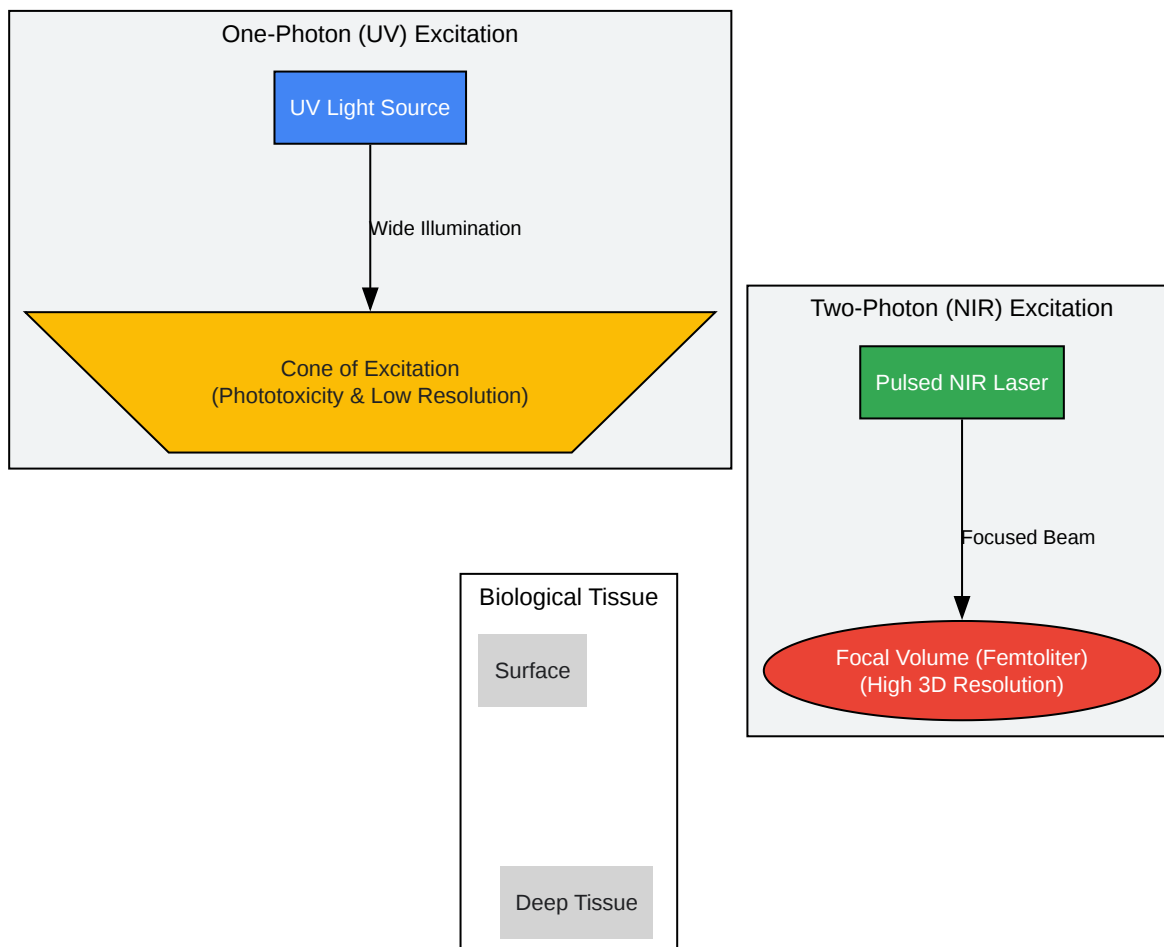
- MNI (4-methoxy-7-nitroindolinyll): The first caged glutamate to be effective for 2P uncaging, MNI-glutamate is efficiently photolyzed by NIR light around 720 nm.[3]

- CDNI (4-carboxymethoxy-5,7-dinitroindoliny): An improvement on MNI, this cage is also highly sensitive to 2P excitation in the 720 nm range and is used for uncaging glutamate and GABA.[9][10]

These dinitroindoliny cages allow for the precise, rapid, and localized release of neurotransmitters to activate their native receptors, providing an unparalleled method for probing neural circuits with single-synapse precision.[9]

Principle of Two-Photon Excitation

Two-photon absorption is a non-linear process where a molecule simultaneously absorbs two lower-energy photons to transition to an excited state.[11] This can only occur at the focal point of a high-power pulsed laser where the photon density is sufficiently high.[2][3] This inherent spatial confinement is the primary advantage of 2P uncaging over one-photon methods, which excite molecules along the entire light path.



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Caption: Spatial confinement of two-photon vs. one-photon excitation.

Quantitative Data for 2P Uncaging Agents

The selection of a caged compound and the uncaging parameters are critical for successful experiments. The table below summarizes typical parameters for commonly used nitroindoliny- caged neurotransmitters.

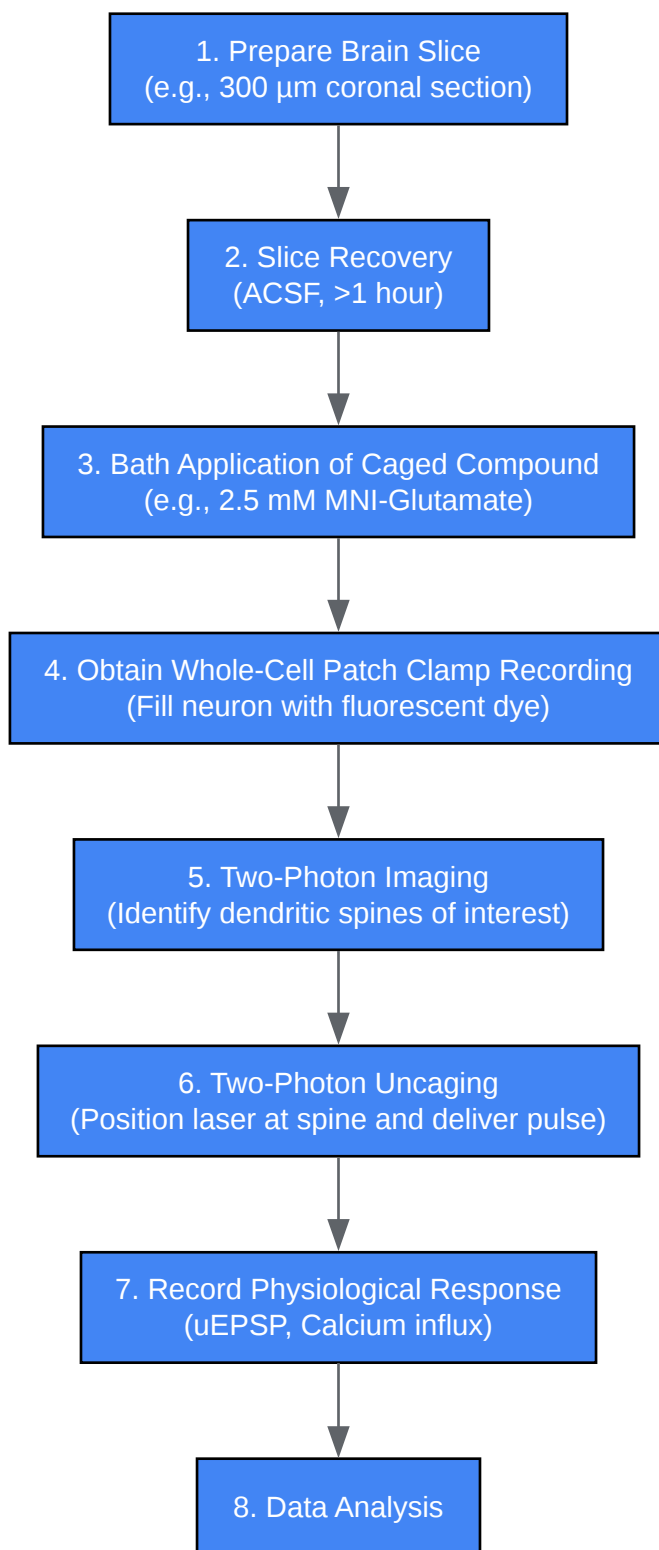
Caged Compound	Target Molecule	Typical Wavelength (nm)	Typical Laser Power (mW)	Pulse Duration (ms)	Concentration	Spatial Resolution (μm)	Reference
MNI-Glutamate	Glutamate	720	12 - 40	0.5 - 1.0	2.5 - 10 mM	~0.6 - 0.8	[7] [12]
CDNI-Glutamate	Glutamate	720	8 - 10	1.0	1.0 mM	High	[5] [9]
CDNI-GABA	GABA	720	-	-	-	High	[10]
RuBi-Glutamate	Glutamate	720-800	-	-	800 μM	High	[7] [10]

Note: Optimal laser power and duration must be calibrated for each experimental setup to evoke physiological responses while avoiding photodamage.

Experimental Protocols

General Experimental Workflow

The process of a two-photon uncaging experiment involves several key stages, from preparing the biological sample and caged compound to acquiring and analyzing the data.



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Caption: General experimental workflow for 2P uncaging in brain slices.

Protocol: Stock Solution Preparation

- Reagents: DNP-caged compound powder (e.g., MNI-Glutamate), Anhydrous Dimethyl sulfoxide (DMSO) or Milli-Q water.
- Procedure:
 - Due to the hydrophobicity of many caging groups, a concentrated stock solution is often prepared in DMSO.
 - Weigh the desired amount of the caged compound in a microcentrifuge tube.
 - Add the appropriate volume of DMSO to achieve a high concentration stock (e.g., 100 mM).
 - Vortex thoroughly until the powder is completely dissolved.
 - Store the stock solution in small aliquots at -20°C, protected from light.
 - For aqueous solutions, dissolve the compound directly in the desired buffer (e.g., ACSF), but note that solubility may be limited.

Protocol: Two-Photon Uncaging of MNI-Glutamate in Acute Brain Slices

This protocol is adapted from established methods for studying synaptic function in cortical neurons.^{[7][12]}

A. Materials and Equipment

- Caged Compound: MNI-Glutamate (2.5 mM final concentration in ACSF).
- Solutions: Ice-cold sucrose cutting solution, Artificial Cerebrospinal Fluid (ACSF), Internal solution for patch pipette (containing a fluorescent dye like Alexa Fluor 594).
- Equipment: Vibratome, two-photon laser scanning microscope with a mode-locked Ti:Sapphire laser (tunable to ~720 nm), water-immersion objective (≥ 0.9 NA), electrophysiology rig (amplifier, micromanipulator), Pockels cell for laser power control.^{[6][12]}

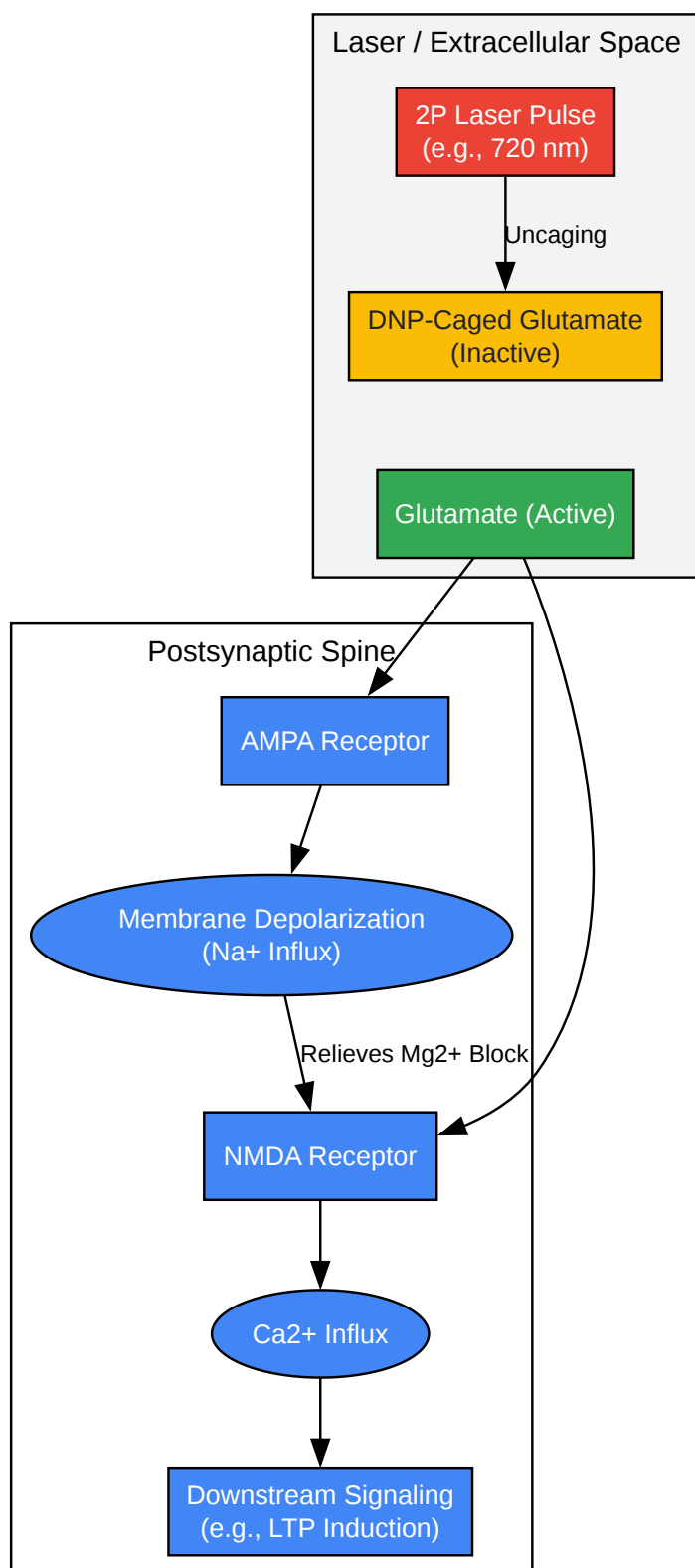
B. Procedure

- Brain Slice Preparation: Prepare 300 μm thick coronal slices from the desired brain region in ice-cold, oxygenated sucrose cutting solution.[\[7\]](#)
- Slice Recovery: Incubate slices in oxygenated ACSF at 32°C for 30 minutes, then maintain at room temperature for at least 40 minutes before use.[\[7\]](#)
- Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF (2-3 mL/min).
- Electrophysiology: Obtain a whole-cell patch-clamp recording from a target neuron (e.g., Layer 2/3 pyramidal neuron).[\[12\]](#) Allow the neuron to fill with the fluorescent dye from the pipette for 20-40 minutes for detailed morphological visualization.[\[12\]](#)
- Caged Compound Application: Add MNI-Glutamate to the perfusion ACSF to a final concentration of 2.5 mM. Protect the reservoir from light. Allow at least 20 minutes for the compound to equilibrate in the tissue.[\[12\]](#)
- Imaging and Targeting: Using the two-photon microscope (imaging wavelength ~810-950 nm), acquire high-resolution images of the dendritic arbor to identify individual spines for stimulation.[\[7\]](#)[\[12\]](#)
- Uncaging and Recording:
 - Position the uncaging laser spot (~720 nm) approximately 0.3-0.5 μm from the head of the target spine.[\[7\]](#)
 - Deliver a short laser pulse (e.g., 12 mW for 0.6 ms) to photorelease glutamate.[\[12\]](#)
 - Simultaneously record the somatic membrane potential or current to measure the uncaging-evoked excitatory postsynaptic potential (uEPSP) or current (uEPSC).[\[7\]](#)[\[12\]](#)
- Calibration and Control:
 - Calibrate the laser power and pulse duration to elicit uEPSPs with amplitudes similar to spontaneous miniature EPSPs.[\[12\]](#)

- To confirm spatial resolution, move the uncaging spot a few micrometers away from the spine and verify that the response is significantly diminished or absent.[\[7\]](#)

Signaling Pathway Activation

Uncaging of glutamate at a dendritic spine mimics the activation of a single excitatory synapse. The released glutamate binds to postsynaptic receptors, initiating a signaling cascade that leads to neuronal excitation.



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Caption: Glutamatergic signaling pathway initiated by two-photon uncaging.

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